molecular formula C16H17N3O B11338617 4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11338617
M. Wt: 267.33 g/mol
InChI Key: TWRICHHZEHWLKV-UHFFFAOYSA-N
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Description

4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 3-methyl aniline with a suitable quinazolinone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have distinct biological and chemical properties.

Scientific Research Applications

4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C16H17N3O/c1-10-5-3-6-12(9-10)18-16-17-11(2)15-13(19-16)7-4-8-14(15)20/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,18,19)

InChI Key

TWRICHHZEHWLKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C3C(=N2)CCCC3=O)C

Origin of Product

United States

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